molecular formula C10H15N3 B13207406 [1-(2-Cyclopropylpyrimidin-4-yl)ethyl](methyl)amine

[1-(2-Cyclopropylpyrimidin-4-yl)ethyl](methyl)amine

Cat. No.: B13207406
M. Wt: 177.25 g/mol
InChI Key: IPJKTPGXPYECJR-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrimidin-4-yl)ethylamine is a secondary amine featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethylmethylamine side chain. Its molecular formula is C₁₀H₁₆N₄, with a molecular weight of 192.27 g/mol.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-4-yl)-N-methylethanamine

InChI

InChI=1S/C10H15N3/c1-7(11-2)9-5-6-12-10(13-9)8-3-4-8/h5-8,11H,3-4H2,1-2H3

InChI Key

IPJKTPGXPYECJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)C2CC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the cyclopropyl group. Common synthetic routes include:

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrimidin-4-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

1-(2-Cyclopropylpyrimidin-4-yl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl Effects : The cyclopropyl group in all compounds confers ring strain and steric bulk, influencing reactivity and binding interactions. In the target compound, this group may reduce rotational freedom, enhancing conformational stability .
  • Amine Basicity : The secondary amine in the target compound (pKa ~10–11) is less basic than primary amines (e.g., 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine) but more basic than sulfonamide derivatives (pKa ~5–7) due to electron-withdrawing sulfonyl groups .
  • Solubility: The trihydrochloride salt in ’s compound exhibits high aqueous solubility (>100 mg/mL), whereas the free base form of the target compound likely requires organic solvents (e.g., DMSO or ethanol) .

Analytical and Spectroscopic Data

While direct data for the target compound are lacking, inferences can be drawn from related compounds:

  • GC-MS : Expected molecular ion peak at m/z 192 (M⁺), with fragmentation patterns highlighting cyclopropylpyrimidine cleavage (e.g., m/z 123 for pyrimidine-cyclopropyl fragment) .
  • FTIR : N–H stretching (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) would dominate, similar to 3-MeOMA in .
  • HPLC : Retention times would vary based on substituents; the dimethoxyphenyl derivative () would elute later due to higher lipophilicity .

Biological Activity

Introduction

The compound 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine is an organic molecule that belongs to the class of pyrimidine derivatives. Its structural characteristics include a cyclopropyl group attached to a pyrimidine ring, along with an ethyl chain linked to a methylamine group. This unique structure suggests potential biological activity, particularly in pharmacological contexts. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula

The molecular formula for 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine can be represented as C10H14N2C_{10}H_{14}N_2, indicating the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms.

Structural Features

The compound's bicyclic structure and the presence of a cyclopropyl group can influence its chemical reactivity and biological activity. Pyrimidines are known for their roles in nucleic acids and various biochemical processes, while amines are significant in medicinal chemistry due to their basicity and ability to form hydrogen bonds.

Pharmacological Context

Research indicates that compounds containing pyrimidine rings often exhibit various biological activities, including:

  • Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections.
  • Antitumor Properties : Certain compounds display cytotoxic effects on cancer cells.
  • Anti-inflammatory Effects : Pyrimidine derivatives can modulate inflammatory pathways.

The specific biological activities of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine are still under investigation, but preliminary studies suggest it may possess similar pharmacological properties.

Understanding the mechanisms through which this compound exerts its effects is crucial. Research typically focuses on:

  • Receptor Interaction : Investigating how the compound interacts with specific biological receptors.
  • Enzyme Inhibition : Assessing its potential to inhibit enzymes involved in disease pathways.
  • Cell Signaling Pathways : Exploring how it affects cellular signaling mechanisms.

Similar Compounds

Several compounds share structural similarities with 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine , which can provide insights into its potential activity:

Compound NameStructure TypeUnique Features
2-AminopyrimidinePyrimidine derivativeSimple amine structure; less complex than target
5-MethylpyrimidineMethyl-substituted pyrimidineExhibits different biological activities
1-(Cyclobutyl)pyridin-4-aminePyridine derivativeDifferent ring size; potential for varied reactivity
2-(Cyclohexyl)pyrimidin-4(3H)-onePyrimidinoneCarbonyl functionality; different reactivity

The uniqueness of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine lies in its specific combination of a cyclopropyl group with a pyrimidine structure, which may impart distinct pharmacological properties not observed in other similar compounds.

Synthesis

The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine typically involves multi-step organic synthesis techniques. A potential synthetic route could be summarized as follows:

  • Formation of Pyrimidine Ring : Utilize cyclization reactions to form the pyrimidine structure.
  • Introduction of Cyclopropyl Group : Employ methods such as cyclopropanation to incorporate the cyclopropyl substituent.
  • Amine Functionalization : React with appropriate alkyl halides to introduce the ethyl and methylamine groups.

In Vitro Studies

Initial studies have focused on the compound's interaction with various cell lines to assess cytotoxicity and efficacy against cancer cells. For example, studies demonstrated that similar pyrimidine derivatives exhibited significant growth inhibition in specific cancer types.

In Vivo Studies

Animal model studies are essential to evaluate the pharmacokinetics and therapeutic potential of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine . These studies help elucidate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

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